1-Bromo-2-methylnaphthalene
Overview
Description
Dynamic phosphorescence quenching of 1-bromo-2-methylnaphthalene without deoxygenation has been used for selective sensing of Cu(II) at ngml-1 levels. It undergoes asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst to form non-racemic 2,2′ -dimethyl-1,1′ -binaphthyl.
Scientific Research Applications
Synthesis Applications
- Synthesis of 1-Methoxy-2-methylnaphthalene : 1-Bromo-2-methylnaphthalene serves as an intermediate in the synthesis of 1-Methoxy-2-methylnaphthalene, a process catalyzed by CuI and sodium methoxide, achieving an overall yield of 87.4% (Wang Hai-yang, 2009).
Chemical Reaction Studies
Diels-Alder Reaction in Organic Synthesis : this compound is produced through the Diels-Alder reaction involving 2-methylfuran and 3-bromobenzyne (E. O. Onyango et al., 2015).
Stereochemistry in Cycloaddition Reactions : The compound's derivatives demonstrate π-facial selectivity of stereoelectronic origin when reacting with singlet oxygen (W. Adam & M. Prein, 1994).
Material Science
- Fluorescent Tracer for IC Engine Applications : 1-Methylnaphthalene, a related compound, is used as a laser-induced fluorescence tracer for imaging in internal combustion engines (Peter Fendt et al., 2020).
Catalysis and Chemical Processes
High-Conversion Hydrogenation : The hydrogenation of 1-methylnaphthalene, a similar compound, results in high yields of methyldecalins, indicating potential applications in catalysis (B. Demirel & W. Wiser, 1996).
Selective Sensing of Cu(II) : this compound can be used for the selective recognition of Cu(II) at ng ml(-1) levels, utilizing phosphorescence quenching in sodium deoxycholate (Yu Wang et al., 2005).
Photochemical Studies
- Photobromination for High-Softening-Point Pitches : Photobromination of 1-methylnaphthalene, using bromine, results in high-quality carbonaceous isotropic pitches, highlighting its potential in material science (Chuanzhang Ge et al., 2015).
Fuel and Combustion Research
Oxidation in Jet Stirred Reactors : Studies on the oxidation of 1-methylnaphthalene provide insights into the kinetics of combustion, relevant for fuel research (K. Mati et al., 2007).
Pyrolysis in Batch Reactors : The thermal decomposition of 1-methylnaphthalene in batch reactors offers valuable information on the behavior of similar compounds under heat (J. Leininger et al., 2006).
Mechanism of Action
Mode of Action
1-Bromo-2-methylnaphthalene undergoes an asymmetric cross-coupling reaction with its corresponding Grignard reagent using a nickel catalyst . This reaction forms non-racemic 2,2′-dimethyl-1,1′-binaphthyl .
Biochemical Pathways
The compound’s ability to undergo asymmetric cross-coupling reactions suggests it may influence pathways involving the formation of complex organic structures .
Pharmacokinetics
It’s known that the compound has low gastrointestinal absorption and is a cyp1a2, cyp2c19, and cyp2c9 inhibitor . These properties could impact the compound’s bioavailability and its interactions with other substances in the body.
Result of Action
The result of this compound’s action is the formation of non-racemic 2,2′-dimethyl-1,1′-binaphthyl . Additionally, the compound has been used for selective sensing of Cu (II) at ng/ml levels through dynamic phosphorescence quenching .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its asymmetric cross-coupling reaction may depend on the presence and concentration of a suitable Grignard reagent and a nickel catalyst . Furthermore, the compound’s ability to act as a selective sensor for Cu (II) suggests that its action can be influenced by the presence and concentration of Cu (II) ions in the environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been observed that it can undergo asymmetric cross-coupling reactions with Grignard reagents in the presence of a nickel catalyst . This suggests that it may interact with enzymes or proteins that can catalyze similar reactions.
Molecular Mechanism
It has been shown to undergo dynamic phosphorescence quenching without deoxygenation, which has been used for selective sensing of Cu (II) at ngml -1 levels . This suggests that it may interact with biomolecules in a way that influences their fluorescence properties.
Properties
IUPAC Name |
1-bromo-2-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIMBQIBIZZZHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180508 | |
Record name | 1-Bromo-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2586-62-1 | |
Record name | 1-Bromo-2-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2586-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-methylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-methylnaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-methylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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